3-Phenylpyrazolidine-4-carbaldehyde
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Overview
Description
3-Phenylpyrazolidine-4-carbaldehyde is a heterocyclic compound that contains a pyrazolidine ring with a phenyl group attached to the third carbon and an aldehyde group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpyrazolidine-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazolidine ring. Another method involves the Vilsmeier-Haack reaction, where phenylhydrazones are treated with a formylating agent to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpyrazolidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) as catalysts.
Major Products Formed
Oxidation: 3-Phenylpyrazolidine-4-carboxylic acid.
Reduction: 3-Phenylpyrazolidine-4-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-Phenylpyrazolidine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Phenylpyrazolidine-4-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a pyrazole ring instead of a pyrazolidine ring.
3-Phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a pyrazole ring and different substitution pattern.
Uniqueness
3-Phenylpyrazolidine-4-carbaldehyde is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-phenylpyrazolidine-4-carbaldehyde |
InChI |
InChI=1S/C10H12N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-5,7,9-12H,6H2 |
InChI Key |
ORGBNEWCMVFSBB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(NN1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
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